Ethyl 5-[(3,5-dimethylpyrazol-1-yl)methyl]-2-oxo-1,3-dihydroimidazole-4-carboxylate
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Overview
Description
Ethyl 5-[(3,5-dimethylpyrazol-1-yl)methyl]-2-oxo-1,3-dihydroimidazole-4-carboxylate is a complex organic compound that features a pyrazole ring, an imidazole ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-[(3,5-dimethylpyrazol-1-yl)methyl]-2-oxo-1,3-dihydroimidazole-4-carboxylate typically involves the alkylation of pyrazoles with bromomethyl compounds using a base such as potassium tert-butoxide in a solvent like tetrahydrofuran (THF) . The reaction is carried out under reflux conditions for a few hours, followed by cooling to room temperature and subsequent purification steps .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include continuous flow reactors and automated purification systems to handle the increased volume and complexity of the reactions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[(3,5-dimethylpyrazol-1-yl)methyl]-2-oxo-1,3-dihydroimidazole-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized to form corresponding oxides.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrazole ring would yield pyrazole oxides, while reduction of the ester group would yield the corresponding alcohol.
Scientific Research Applications
Ethyl 5-[(3,5-dimethylpyrazol-1-yl)methyl]-2-oxo-1,3-dihydroimidazole-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 5-[(3,5-dimethylpyrazol-1-yl)methyl]-2-oxo-1,3-dihydroimidazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, leading to modulation of their activity . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A simpler analog that lacks the imidazole and ester functionalities.
Ethyl 5-[(3,5-dimethylpyrazol-1-yl)methyl]-1,2,4-oxadiazole-3-carboxylate: A structurally similar compound with an oxadiazole ring instead of an imidazole ring.
Uniqueness
Ethyl 5-[(3,5-dimethylpyrazol-1-yl)methyl]-2-oxo-1,3-dihydroimidazole-4-carboxylate is unique due to its combination of pyrazole, imidazole, and ester functionalities, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
ethyl 5-[(3,5-dimethylpyrazol-1-yl)methyl]-2-oxo-1,3-dihydroimidazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O3/c1-4-19-11(17)10-9(13-12(18)14-10)6-16-8(3)5-7(2)15-16/h5H,4,6H2,1-3H3,(H2,13,14,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAEQRBHGTTVCMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)N1)CN2C(=CC(=N2)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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